
C60MC12
Vue d'ensemble
Description
C60MC12 is a fullerene derivative . It is an orange to amber to dark red powder or crystal . It is used in the manufacture of chemical compounds and is particularly relevant in the field of organic semiconductors .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. .
Molecular Structure Analysis
The molecular formula of this compound is C81H35N . The exact mass is 1021.276978 . The structure of this compound involves a C60 fullerene core fused with an N-methylpyrrolidine and a meta-dodecyl phenyl group .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and conditions to avoid include light and air . It has a density of 2.0±0.1 g/cm3 .
Applications De Recherche Scientifique
Transistors organiques à couche mince
C60MC12 a été utilisé dans le développement de transistors organiques à couche mince de type n à hautes performances traités en solution . Le composé forme un film cristallin hautement ordonné par spin-coating, qui présente une mobilité électronique élevée. Ceci est avantageux par rapport à d'autres matériaux qui ont tendance à avoir une structure de type amorphe .
Science des matériaux
La modification chimique de this compound a montré une large gamme de propriétés physiques et chimiques qui la rendent attrayante pour la préparation d'assemblages supramoléculaires et de nouveaux matériaux . Cela comprend la conception de dérivés de fullerène amphiphiles capables de former des films de Langmuir stables .
Applications de limitation optique
Les dérivés de this compound hydrosolubles et les dendrimères fonctionnalisés par fullerène sont faciles à traiter en raison de leur haute solubilité . Ils peuvent être facilement incorporés dans des verres de silice mésoporeux pour des applications de limitation optique .
Cellules photovoltaïques organiques
Des ensembles fullerène-(oligomère π-conjugué) liés de manière covalente utilisant this compound comme couche active ont été développés pour une utilisation dans les cellules photovoltaïques organiques . Cette approche moléculaire permet d'étudier les propriétés électroniques d'une molécule unique dans une cellule photovoltaïque, ce qui conduit à une meilleure compréhension de la conversion photovoltaïque .
Mécanisme D'action
Target of Action
It is known that c60mc12 is a fullerene derivative that is soluble in organic solvents and exhibits properties of an n-type organic semiconductor . This suggests that its targets could be related to electronic devices and materials, rather than biological entities.
Mode of Action
This compound interacts with its targets by exhibiting excellent characteristics as an n-type organic semiconductor . During device fabrication, it forms a layered structure and achieves a high mobility of 0.4 cm^2 V^-1 s^-1 . This value is comparable to that of amorphous silicon organic field-effect transistors .
Biochemical Pathways
Its role is more pertinent to the field of organic electronics, where it contributes to the development of devices such as organic field-effect transistors .
Pharmacokinetics
Its properties are more relevant to material science and electronics, where it exhibits excellent solubility in organic solvents and high mobility in semiconductor applications .
Result of Action
The result of this compound’s action is the creation of high-performance, solution-processed n-channel organic thin-film transistors . Its high mobility and excellent solubility make it a valuable material in the fabrication of these devices .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the solubility of this compound in organic solvents allows it to be used in solution processes, which is advantageous for device fabrication . Furthermore, its stability under different conditions, such as exposure to light and air, is crucial for its performance and longevity in electronic devices .
Safety and Hazards
Orientations Futures
C60MC12 has shown promise in the field of organic electronics. It has been used to fabricate high-performance solution-processed n-channel organic thin-film transistors . The high electron mobility of this compound is advantageous for the development of organic devices prepared by printing on flexible substrates such as plastics .
Analyse Biochimique
Biochemical Properties
C60MC12 plays a significant role in biochemical reactions, particularly in the realm of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions . This binding often results in conformational changes in the target biomolecules, thereby affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound has been shown to influence the pentose phosphate pathway, a crucial metabolic pathway involved in cellular redox balance and biosynthesis. By modulating the activity of enzymes in this pathway, this compound can affect the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes via active transport mechanisms, and it may accumulate in specific cellular compartments. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial function and metabolism. The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical pathways.
Propriétés
InChI |
InChI=1S/C81H35N/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16-20(17-19)79-81-77-70-62-50-42-33-24-22-21-23-27(24)36-43-41-32(23)34-30-25(21)28-29-26(22)31-35(33)48(50)56-54-40(31)38(29)46-45-37(28)39(30)53-55-47(34)49(41)61-63-51(43)52(44(36)42)64(62)73(77)72(63)75-68(61)66(55)69-59(53)57(45)65-58(46)60(54)71(67(56)70)78(81)74(65)76(69)80(75,81)18-82(79)2/h13,15-17,79H,3-12,14,18H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAHEEMFHYNKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C2C34C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C8C7=C7C%14=C8C8=C%15C(=C%13C8=C%101)C1=C%12C8=C%10C1=C1C%15=C%14C%12=C1C1=C%10C%10=C%13C8=C%11C8=C5C9=C3C(=C%138)C3=C%10C1=C1C%12=C7C6=C1C43CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693715 | |
| Record name | PUBCHEM_53384414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1022.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403483-19-2 | |
| Record name | PUBCHEM_53384414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes C60MC12 a promising material for organic thin-film transistors (OTFTs)?
A1: this compound exhibits several advantageous properties for OTFTs:
- High Electron Mobility: This material demonstrates impressive electron mobility, reaching up to 0.4-0.5 cm2 V-1 s-1 in solution-processed OTFTs. [] This is comparable to amorphous silicon thin-film transistors, highlighting its potential for high-performance devices.
- Solution-Processability: Unlike many organic semiconductors requiring high-temperature deposition, this compound can be processed from solution. [] This simplifies device fabrication and opens possibilities for large-area, low-cost manufacturing.
- Crystallinity Enhancement: Studies show that this compound forms highly ordered crystalline films, particularly when deposited on treated surfaces. [] This crystalline nature contributes significantly to its enhanced charge transport properties.
Q2: How does surface modification impact the performance of this compound OTFTs?
A2: Surface treatment of the gate insulator significantly influences the performance of this compound OTFTs:
- Improved Crystallinity: Treating the gate insulator with self-assembled monolayers (SAMs) enhances the crystallinity of this compound films. [] This is likely due to the modified surface energy promoting better molecular ordering during film formation.
- Enhanced Mobility and Stability: OTFTs fabricated on SAM-treated substrates exhibit higher electron mobility and improved bias stress stability compared to devices on untreated surfaces. [] This highlights the crucial role of interface engineering in optimizing device performance.
Q3: Beyond OTFTs, are there other potential applications for this compound?
A3: Recent research demonstrates the potential of this compound as an electron transport layer (ETL) in perovskite solar cells:
- Improved Open-Circuit Voltage: When used as the ETL in wide-band-gap perovskite solar cells, this compound leads to a significant increase in open-circuit voltage (Voc) compared to the commonly used PCBM. [] This improvement is attributed to the mitigation of recombination losses due to the higher crystallinity of this compound films.
- Reduced Voc Deficit: The improved crystallinity of this compound also contributes to a reduction in Voc deficit, a critical parameter for enhancing the efficiency of perovskite solar cells. [] This suggests this compound's potential in developing high-efficiency perovskite-based tandem solar cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


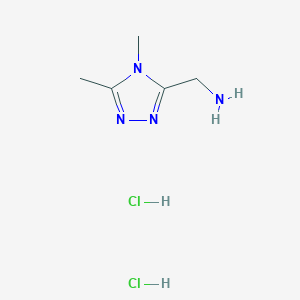
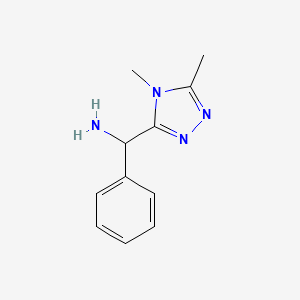
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)

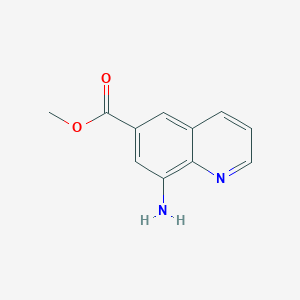
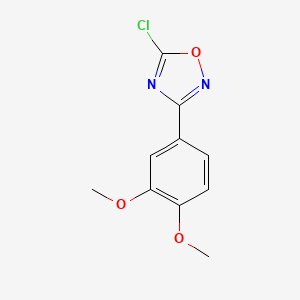
![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)
![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)
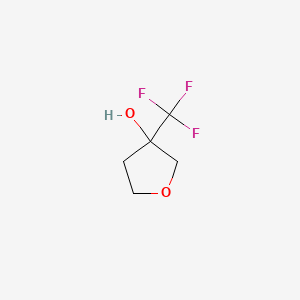
![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)
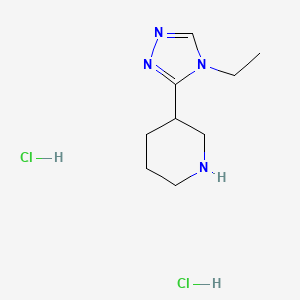
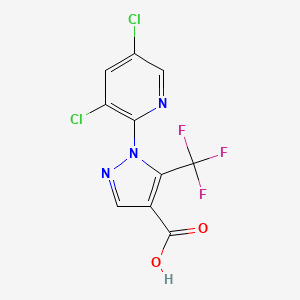
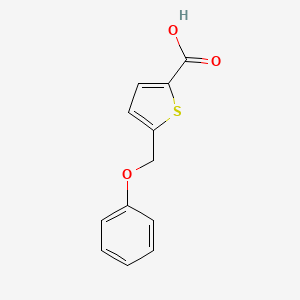
![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)
